molecular formula C15H14N2O4 B13357344 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide CAS No. 53390-22-0

5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide

Cat. No.: B13357344
CAS No.: 53390-22-0
M. Wt: 286.28 g/mol
InChI Key: SGESGQYJSSNUMP-UHFFFAOYSA-N
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Description

5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide is a complex organic compound that features a benzoyl group, a pyridine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide typically involves the reaction of 5-ethyl-2-hydroxybenzaldehyde with appropriate reagents to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

53390-22-0

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

5-(5-ethyl-2-hydroxybenzoyl)-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C15H14N2O4/c1-2-8-3-4-12(18)10(5-8)13(19)9-6-11(14(16)20)15(21)17-7-9/h3-7,18H,2H2,1H3,(H2,16,20)(H,17,21)

InChI Key

SGESGQYJSSNUMP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(=O)C2=CNC(=O)C(=C2)C(=O)N

Origin of Product

United States

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